Cas no 6583-91-1 (9h-fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]-)

9h-fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]- structure
6583-91-1 structure
Product Name:9h-fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]-
CAS No:6583-91-1
MF:C17H16Br3N
MW:474.027642250061
CID:1691844
PubChem ID:245488
Update Time:2025-04-21

9h-fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • 9h-fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]-
    • Fluoren-2-amine, 7-bromo-N,N-bis(2-bromoethyl)-
    • 9H-Fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]-; Fluoren-2-amine, 7-bromo-N,N-bis(2-bromoethyl)-
    • DTXSID90984325
    • Fluoren-2-amine,N-bis(2-bromoethyl)-
    • DS-009188
    • NSC-57453
    • NSC57453
    • 7-bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine
    • 6583-91-1
    • Inchi: 1S/C17H16Br3N/c18-5-7-21(8-6-19)15-2-4-17-13(11-15)9-12-10-14(20)1-3-16(12)17/h1-4,10-11H,5-9H2
    • InChI Key: ZTKVOCCDEWWVSH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CC1C=C(C=CC=12)N(CCBr)CCBr

Computed Properties

  • Exact Mass: 470.88328
  • Monoisotopic Mass: 470.883
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.81
  • Boiling Point: 535.6°C at 760 mmHg
  • Flash Point: 277.7°C
  • Refractive Index: 1.693
  • PSA: 3.24
  • LogP: 5.61650
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